molecular formula C11H15BrO2 B2832421 Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- CAS No. 3945-85-5

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Cat. No.: B2832421
CAS No.: 3945-85-5
M. Wt: 259.143
InChI Key: COWGZRGEFNSWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-: is an organic compound with the molecular formula C11H15BrO2. This compound is characterized by a benzene ring substituted with a 3-bromopropyl group and two methoxy groups at the 1 and 2 positions. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- typically involves the bromination of a propyl group attached to a benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxy groups are introduced through methylation reactions using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products:

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: The major product is the corresponding propyl derivative.

Scientific Research Applications

Chemistry: Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is used as an intermediate in the synthesis of various organic compounds. It is employed in the development of new materials and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery.

Industry: In the industrial sector, Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is used in the production of specialty chemicals and advanced materials. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity.

Comparison with Similar Compounds

  • Benzene, 4-(3-chloropropyl)-1,2-dimethoxy-
  • Benzene, 4-(3-iodopropyl)-1,2-dimethoxy-
  • Benzene, 4-(3-fluoropropyl)-1,2-dimethoxy-

Comparison: Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, but less reactive than iodine. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(3-bromopropyl)-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWGZRGEFNSWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 18-1 (2.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (2.97 g) and N-bromosuccinimide (1.99 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=5:1-3:1) to give the object product (2.17 g) as a pale-brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
1.99 g
Type
reactant
Reaction Step Two

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